molecular formula C20H16ClNO3 B1197668 4-(4'-Chlorobenzyloxy)benzyl nicotinate CAS No. 63608-11-7

4-(4'-Chlorobenzyloxy)benzyl nicotinate

Cat. No.: B1197668
CAS No.: 63608-11-7
M. Wt: 353.8 g/mol
InChI Key: VAOFYKUGDPBCRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Chlorobenzyl)oxy]benzyl nicotinate (CAS 63608-11-7), with a molecular formula of C20H16ClNO3 and an average mass of 353.802 Da, is a synthetic ester-based compound provided for research and development purposes . This chemical is structurally related to Benzyl Nicotinate, which is a known rubefacient, a substance that produces redness of the skin by stimulating localized blood circulation . As such, 4-(4'-Chlorobenzyloxy)benzyl nicotinate may be of significant interest in pharmacological research for studying topical treatments for muscle and joint pain, serving as a potential model compound in the design of new therapeutic agents . Researchers can utilize this compound in various exploratory studies, including but not limited to synthetic chemistry, analytical method development, and biochemical profiling. The presence of the chlorobenzyloxy and nicotinate groups in its structure makes it a valuable intermediate for further chemical synthesis and structure-activity relationship (SAR) studies. This product is intended for use by qualified laboratory professionals only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63608-11-7

Molecular Formula

C20H16ClNO3

Molecular Weight

353.8 g/mol

IUPAC Name

[4-[(4-chlorophenyl)methoxy]phenyl]methyl pyridine-3-carboxylate

InChI

InChI=1S/C20H16ClNO3/c21-18-7-3-15(4-8-18)13-24-19-9-5-16(6-10-19)14-25-20(23)17-2-1-11-22-12-17/h1-12H,13-14H2

InChI Key

VAOFYKUGDPBCRA-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=O)OCC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC(=CN=C1)C(=O)OCC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

Other CAS No.

63608-11-7

Synonyms

4-(4'-chlorobenzyloxy)benzyl nicotinate
KCD 232
KCD-232

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 4 Chlorobenzyloxy Benzyl Nicotinate

Strategic Approaches to the Synthesis of the Core 4-(4'-Chlorobenzyloxy)benzyl Scaffold

The central structural element of the title compound is the 4-(4'-chlorobenzyloxy)benzyl ether moiety. The most common and strategically sound approach to constructing this scaffold is the Williamson ether synthesis. This method involves the formation of an ether linkage through the reaction of an alkoxide with a suitable organohalide.

In this specific synthesis, the reaction is typically carried out between 4-hydroxybenzyl alcohol and 4-chlorobenzyl chloride. To facilitate the reaction, a base is required to deprotonate the phenolic hydroxyl group of 4-hydroxybenzyl alcohol, forming a more nucleophilic phenoxide ion. Common bases used for this transformation include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an appropriate polar aprotic solvent such as acetone or dimethylformamide (DMF). The resulting phenoxide then attacks the electrophilic benzylic carbon of 4-chlorobenzyl chloride in a classic second-order nucleophilic substitution (SN2) reaction, displacing the chloride leaving group and forming the desired ether bond.

Table 1: Williamson Ether Synthesis for the Core Scaffold

Reactant 1 Reactant 2 Reagents Solvent Product

This synthetic route is efficient and allows for modularity, as variations in both the phenolic alcohol and the benzyl (B1604629) halide can be used to generate a wide array of derivatives, a concept explored further in section 2.5.

Esterification and Conjugation Techniques for Nicotinate (B505614) Moiety Introduction

Once the 4-(4'-chlorobenzyloxy)benzyl alcohol scaffold is obtained, the final step is the introduction of the nicotinate moiety via an esterification reaction. Several standard and advanced chemical techniques can be employed for this transformation, each with distinct advantages.

Method A: Acyl Chloride Esterification This is a highly effective and widely used method for forming esters from alcohols. The procedure involves converting nicotinic acid into its more reactive derivative, nicotinoyl chloride, typically by using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting nicotinoyl chloride (often used as its hydrochloride salt) is then reacted with 4-(4'-chlorobenzyloxy)benzyl alcohol. uni.lu This reaction is performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine (B92270), which serves to neutralize the hydrochloric acid byproduct generated during the reaction. uni.lu

Method B: Condensing Agent-Mediated Esterification Direct esterification of nicotinic acid with 4-(4'-chlorobenzyloxy)benzyl alcohol can be achieved using a coupling or condensing agent. The most common example is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as the coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP). DCC activates the carboxylic acid group of nicotinic acid, making it susceptible to nucleophilic attack by the alcohol. This method is advantageous as it is performed under mild conditions and avoids the need to first synthesize the acyl chloride.

Method C: Lewis Acid Catalysis Certain Lewis acids can catalyze the direct esterification of carboxylic acids and alcohols. Studies have shown that catalysts like niobium(V) chloride (NbCl₅) can effectively promote the formation of benzyl esters from various carboxylic acids, including nicotinic acid, and benzyl alcohol. chemicalbook.com This approach can be performed under solvent-free conditions and offers an alternative to traditional acid catalysis, potentially reducing reaction times and improving yields. chemicalbook.com

Table 2: Comparison of Esterification Techniques

Method Nicotinic Acid Derivative Key Reagents Byproducts Conditions
Acyl Chloride Nicotinoyl chloride HCl Triethylamine, Benzene Triethylammonium chloride Low to room temperature uni.lu
Condensing Agent Nicotinic acid DCC, DMAP, Dichloromethane Dicyclohexylurea (DCU) Room temperature

Optimization of Reaction Conditions and Yields for Scalable Synthesis

For the large-scale or industrial production of 4-(4'-chlorobenzyloxy)benzyl nicotinate, optimization of reaction conditions is critical to maximize yield, ensure high purity, and maintain economic viability. Key parameters that are often adjusted include the choice of solvent, base, catalyst, and reaction temperature.

Patent literature for related benzyl nicotinate derivatives highlights the dramatic impact of solvent and base selection. For instance, in one synthesis, reacting a nicotinic acid derivative with a benzyl alcohol using DMAP in dichloromethane resulted in a modest 37% yield. rsc.org However, switching the solvent to N,N-dimethylformamide (DMF) and using potassium carbonate as the base at an elevated temperature (80 °C) dramatically increased the yield to over 90%, while also producing a high-purity product that did not require extensive purification by silica gel chromatography. rsc.org

Further optimization can be achieved by employing advanced technologies. The use of microwave irradiation has been shown to accelerate esterification reactions, significantly reducing reaction times compared to conventional heating methods. chemspider.com For syntheses involving reactants with limited mutual solubility, phase-transfer catalysts (PTCs) can be employed. In the synthesis of a related compound, the use of a composite catalyst system consisting of K₂CO₃ and a quaternary ammonium salt (a PTC) in an aqueous medium improved the yield from approximately 70% to 93% and resulted in a product with better color and solubility profiles. uni.lu

Table 3: Optimization Case Study for Benzyl Nicotinate Synthesis

Solvent Base Temperature Yield Purity Reference
Dichloromethane DMAP 5 °C to room temp. 37% Required column chromatography rsc.org

Characterization of Synthetic Intermediates and the Final Compound

Beyond basic identification data such as melting point, advanced spectroscopic techniques are essential for the unambiguous structural confirmation of this compound and its synthetic intermediates. These methods provide detailed information about the molecular structure, connectivity, and chemical environment of the atoms.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental formula of the compound. For this compound (C₂₀H₁₆ClNO₃), the predicted monoisotopic mass is 353.0819 Da. uni.lu Analysis of the mass spectrum would show a characteristic isotopic pattern for the [M]+• ion due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl). Predicted data for common adducts in electrospray ionization (ESI) include [M+H]⁺ at m/z 354.0892 and [M+Na]⁺ at m/z 376.0711. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides information on the number and types of hydrogen atoms. For the final compound, distinct signals are expected for the two isolated methylene (-CH₂-) groups, appearing as singlets likely in the range of δ 5.0-5.5 ppm. The aromatic region (δ 7.0-9.2 ppm) would be complex, showing signals for the three different benzene/pyridine rings. The protons on the nicotinate ring are expected at the most downfield shifts due to the electron-withdrawing nature of the nitrogen atom and the ester group, with the proton at position 2 of the pyridine ring being the most deshielded.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would show characteristic signals for the ester carbonyl carbon (δ ~165 ppm), the two methylene carbons (δ ~65-70 ppm), and twelve distinct aromatic/heteroaromatic carbon signals in the region of δ 110-160 ppm.

Table 4: Predicted and Expected Spectroscopic Data for this compound

Technique Feature Expected Observation
HRMS (ESI) [M+H]⁺ m/z = 354.0892 uni.lu
[M+Na]⁺ m/z = 376.0711 uni.lu
¹H NMR -O-CH₂-Ar Singlet, ~δ 5.1 ppm
-O-CH₂-CO Singlet, ~δ 5.4 ppm
Aromatic H's Multiplets, δ 7.0-8.0 ppm
Nicotinate H's Multiplets, δ 8.3-9.2 ppm
¹³C NMR C=O (Ester) ~δ 165 ppm
-CH₂- Two signals, ~δ 65-70 ppm

Development of Analogues and Derivatives of this compound

The synthetic framework allows for systematic structural modifications to generate analogues and derivatives, which is a common strategy in medicinal chemistry to explore structure-activity relationships.

Systematic Structural Modifications on the Chlorobenzyloxy Moiety

Variations on the chlorobenzyloxy portion of the molecule can be readily achieved by altering the benzyl halide used in the initial Williamson ether synthesis (Section 2.1). Instead of 4-chlorobenzyl chloride, a range of commercially available substituted benzyl halides can be used. This allows for the introduction of different electronic (electron-donating or electron-withdrawing) and steric properties on this phenyl ring.

Table 5: Examples of Analogues via Modified Benzyl Halides

Starting Benzyl Halide Resulting Moiety
4-Fluorobenzyl bromide 4-(4'-Fluorobenzyloxy)benzyl
4-Methylbenzyl bromide 4-(4'-Methylbenzyloxy)benzyl
4-Methoxybenzyl bromide 4-(4'-Methoxybenzyloxy)benzyl

Variations in the Benzyl Linker Region

Table 6: Examples of Linker Region Modifications

Linker Type Structural Feature Resulting Analogue Example
Alkyl Chain -O-(CH₂)₄-Ar 4-(4-(4-chlorophenyl)butoxy)benzyl nicotinate
Thioether -S-CH₂-Ar 4-(4'-Chlorobenzylthio)benzyl nicotinate

Modifications and Substitutions on the Nicotinate Ring

The nicotinate moiety of this compound, derived from nicotinic acid (vitamin B3), presents a versatile scaffold for chemical modification. The pyridine ring is amenable to various substitution reactions, allowing for the fine-tuning of the molecule's physicochemical and pharmacological properties. The ease of substitution at different positions on the pyridine ring offers significant structural flexibility for developing new derivatives. nih.gov Research into the modification of pyridine carboxylic acid isomers, including nicotinic acid, highlights that substitutions at positions 2, 3, and 5 are common in pharmaceutical compounds. nih.gov

Synthetic strategies for modifying the nicotinate ring often involve either starting with a pre-substituted nicotinic acid or performing substitutions on the intact ester. One-pot syntheses have been developed for creating highly substituted nicotinic acid esters, which could be adapted for derivatives of the target compound. For instance, a method starting from enamino keto esters allows for the synthesis of 4-chloro or 4-bromonicotinic acid esters with optional substitutions at the 2 and 5 positions of the pyridine ring. acs.org

Another approach involves the direct functionalization of the pyridine ring. A triborane (B₃H₇)-mediated reaction, for example, enables the regioselective introduction of alkyl and aryl groups at the C4 position of electron-deficient pyridines, such as ethyl nicotinate. rsc.org This method proceeds through a dihydropyridine intermediate, which is then oxidized to yield the 4-alkylated product. rsc.org Such a strategy could theoretically be applied to this compound to introduce diverse substituents at the 4-position of the nicotinate ring, potentially altering its electronic properties and biological interactions.

The table below summarizes potential modifications on the nicotinate ring based on established synthetic methods for related pyridine derivatives.

Position on Nicotinate Ring Type of Substitution Potential Synthetic Method Rationale/Potential Impact
C4Alkylation/ArylationTriborane (B₃H₇)-mediated nucleophilic addition with Grignard reagentsModulate steric and electronic properties; potentially influence receptor binding. rsc.org
C4Halogenation (Cl, Br)Vilsmeier-Haack type reaction on enamino keto ester precursorsIntroduce halogens to alter lipophilicity and metabolic stability. acs.org
C2, C5Alkylation/ArylationSynthesis from substituted enamino keto ester precursorsFine-tune structure-activity relationships. acs.org
C2, C4, C5VariousDearomatization-rearomatization strategiesAccess a wide range of electronically and sterically diverse derivatives. nih.gov

These modifications are significant as the substitution pattern on the pyridine ring is a critical determinant of biological activity. The nitrogen atom acts as a hydrogen bond acceptor, and its basicity, along with the electronic effects of substituents, can profoundly influence how the molecule interacts with biological targets. pharmablock.commdpi.com

Prodrug Strategies and Bioisosteric Replacements

Prodrug Strategies

A prodrug is an inactive or less active molecule that is converted into the active parent drug in vivo. This approach is widely used to overcome undesirable properties of a drug, such as poor solubility or rapid metabolism. nih.gov For nicotinic acid and its derivatives, prodrug strategies are often employed to mitigate side effects like skin flushing or to achieve sustained release. google.comnih.gov

This compound is itself an ester prodrug of nicotinic acid and 4-(4'-chlorobenzyloxy)benzyl alcohol. The ester linkage is susceptible to hydrolysis by esterase enzymes present in the body, which would release the parent molecules. The kinetics of hydrolysis for similar nicotinic acid esters, such as myristyl nicotinate, have been shown to be pH-dependent and are significantly accelerated in the presence of skin and liver homogenates, indicating enzymatic cleavage. tandfonline.com

Further prodrug modifications could be implemented. For instance, conjugating the parent molecule with polymers or other moieties can alter its release profile. A poloxamer-niacin prodrug has been synthesized to prolong the half-life of niacin by allowing it to be released slowly in the body. google.com Another advanced strategy involves creating conjugates designed to target specific transporters in the body. Bile acid conjugates of niacin have been synthesized to target the apical sodium-dependent bile acid transporter (ASBT), with the goal of achieving sustained drug release. nih.gov

The table below outlines potential prodrug strategies applicable to the core structure.

Prodrug Approach Carrier/Promoiety Linkage Potential Advantage Relevant Example
Sustained ReleasePoloxamerEsterProlonged half-life and controlled release of the active compound.Poloxamer-niacin conjugate. google.com
Targeted DeliveryBile Acids (e.g., CDCA)Amide (via linker)Target ASBT for controlled absorption and potential for prolonged release.Niacin-lysine-CDCA conjugate. nih.gov
Enhanced Solubility/PermeabilityFatty AlcoholsEsterIncreased lipophilicity for better membrane permeation.Myristyl nicotinate. tandfonline.com
Fluorinated EstersFluorinated AlcoholsEsterEnhanced solubility in fluorocarbon vehicles for specialized delivery routes (e.g., pulmonary). nih.govFluorobutyl nicotinate. nih.gov

Bioisosteric Replacements

Bioisosterism is a key strategy in drug design where a part of a molecule is replaced by another chemical group with similar physical or chemical properties to enhance desired properties while maintaining biological activity. mdpi.com

For this compound, the nicotinate (pyridine) ring is a prime candidate for bioisosteric replacement. The "phenyl-pyridyl switch" is a common tactic in medicinal chemistry. Replacing a phenyl ring with a pyridine, or vice versa, can have a profound impact on potency, selectivity, and pharmacokinetic properties, partly by introducing or removing a hydrogen bond acceptor (the pyridine nitrogen). pharmablock.com

A well-documented bioisosteric replacement for a 4-substituted pyridine is a 2-substituted benzonitrile. researchgate.net The nitrile group can mimic the hydrogen-bond accepting ability of the pyridine nitrogen. This has been shown to be particularly effective in displacing unfavorable water molecules from a binding site, thereby improving binding affinity. researchgate.net Another potential replacement for the pyridine ring is a 2-difluoromethylpyridine group, which has been demonstrated to be a suitable bioisostere for pyridine-N-oxide. nih.govrsc.org

The table below details potential bioisosteric replacements for the nicotinate ring.

Original Group Bioisosteric Replacement Rationale Potential Outcome
Pyridine RingBenzene RingPhenyl-pyridyl switch; removes hydrogen bond acceptor.Altered binding affinity, selectivity, and metabolic profile. pharmablock.com
Pyridine RingBenzonitrile (2-substituted)Nitrile group mimics the pyridine nitrogen as a hydrogen bond acceptor.Improved binding affinity by displacing "unhappy water" molecules. researchgate.net
Pyridine RingPyridine-N-oxideAlters electronic properties and potential for hydrogen bonding.Modified solubility and metabolic stability.
Pyridine-N-oxide2-DifluoromethylpyridineThe CF₂H group acts as a bioisostere of the N-oxide functionality via a "bridging hypothesis".Enhanced biological activity and improved metabolic stability. nih.govrsc.org

By employing these modification, prodrug, and bioisosteric replacement strategies, novel analogues of this compound could be developed with potentially improved therapeutic profiles.

Pharmacological and Biological Evaluation of 4 4 Chlorobenzyloxy Benzyl Nicotinate in Preclinical Models

In Vitro Biological Activity Profiling

The in vitro biological activity of 4-(4'-Chlorobenzyloxy)benzyl nicotinate (B505614) has been investigated primarily in the context of its effects on lipid metabolism. These studies have revealed that the compound itself is a pro-drug, with its biological effects largely attributed to its metabolite, 4-(4'-chlorobenzyloxy)benzoic acid (MII).

Cell-Based Assays for Receptor Binding and Ligand-Target Interactions

Currently, there is no publicly available scientific literature detailing cell-based assays conducted to determine the specific receptor binding profile or direct ligand-target interactions of 4-(4'-Chlorobenzyloxy)benzyl nicotinate or its metabolites.

Enzymatic Inhibition or Activation Assays

The primary mechanism of action identified for this compound involves the inhibition of key enzymes in lipid biosynthesis, mediated by its metabolites.

Research has shown that in a cell-free enzyme system derived from rat liver, the CoA thioester of the metabolite 4-(4'-chlorobenzyloxy)benzoic acid (MII-CoA) inhibits the incorporation of [14C]acetate, [14C]acetyl-CoA, and [14C]HMG-CoA into nonsaponifiable lipids. nih.govnih.gov This indicates a direct inhibitory effect on enzymes involved in the early stages of the cholesterol synthesis pathway.

Furthermore, MII-CoA was suggested to directly inhibit fatty acid synthetase, as it blocked the synthesis of fatty acids from [14C]acetate, [14C]acetyl-CoA, and [14C]malonyl-CoA in cell-free enzyme systems from rat liver. nih.gov In contrast, the MII metabolite alone did not show this inhibitory effect. nih.gov

Studies on dispersed hepatocytes demonstrated that the MII metabolite significantly inhibited HMG-CoA reductase activity. nih.gov This enzyme is the rate-limiting step in cholesterol biosynthesis. The inhibitory effect of this compound on sterol synthesis is primarily attributed to the actions of both MII and MII-CoA on HMG-CoA reductase. nih.gov

A potential secondary, minor inhibitory site for sterol synthesis beyond mevalonic acid was suggested for MII-CoA, as it weakly inhibited the incorporation of [14C]-mevalonic acid into nonsaponifiable lipids in a cell-free system. nih.gov

Table 1: Enzymatic Inhibition by Metabolites of this compound
MetaboliteEnzyme/ProcessAssay SystemObserved EffectReference
MII-CoAIncorporation of [14C]acetate, [14C]acetyl-CoA, [14C]HMG-CoA into nonsaponifiable lipidsCell-free enzyme system (rat liver)Inhibition nih.govnih.gov
MII-CoAFatty Acid SynthetaseCell-free enzyme system (rat liver)Inhibition nih.gov
MIIHMG-CoA ReductaseDispersed hepatocytesInhibition nih.gov
MII-CoAIncorporation of [14C]mevalonic acid into nonsaponifiable lipidsCell-free enzyme system (rat liver)Weak Inhibition nih.gov

Cellular Pathway Modulation Studies (e.g., Signal Transduction Cascades)

There is no available data from studies specifically designed to elucidate the broader effects of this compound or its metabolites on major signal transduction cascades beyond the direct inhibition of metabolic enzymes.

Reporter Gene Assays for Gene Expression Modulation

Information from reporter gene assays to evaluate the modulation of gene expression by this compound or its metabolites is not present in the available scientific literature.

Functional Assays in Primary Cell Cultures and Established Cell Lines

Functional assays have been conducted using primary liver cells and liver slices to investigate the metabolic effects of the MII metabolite.

In rat liver slices, the MII metabolite strongly inhibited the incorporation of [14C]acetate into sterols, and weakly inhibited the incorporation of [14C]mevalonic acid. nih.gov In dispersed hepatocytes, MII significantly inhibited the rate of sterol synthesis as measured by the incorporation of tritium (B154650) from [3H]water. nih.gov

These findings in primary liver cell systems corroborate the enzymatic inhibition data, demonstrating a functional outcome of reduced cholesterol synthesis.

Table 2: Functional Assays of the MII Metabolite in Primary Liver Cell Systems
Cell SystemAssayObserved EffectReference
Rat Liver Slices[14C]acetate incorporation into sterolsStrong Inhibition nih.gov
Rat Liver Slices[14C]mevalonic acid incorporation into sterolsWeak Inhibition nih.gov
Dispersed HepatocytesSterol synthesis rate (from [3H]water)Significant Inhibition nih.gov

Screening for Specific Biological Responses (e.g., metabolic regulation, cellular differentiation)

The primary biological response identified for this compound and its metabolites is the regulation of lipid metabolism.

The hypotriglyceridemic action of the compound is a result of the inhibition of hepatic triglyceride synthesis. nih.gov This is due to both a decrease in fatty acid synthesis and an increase in fatty acid oxidation in the liver. nih.gov The MII metabolite was found to be responsible for both of these effects, with the increased fatty acid oxidation being attributed to enhanced mitochondrial oxidation activated by MII. nih.gov In studies on rats with experimentally induced nephrotic hyperlipidemia, KCD-232 was shown to improve hypercholesterolemia and hypertriglyceridemia by inhibiting elevated hepatic cholesterol and fatty acid synthesis, and by stimulating hepatic fatty acid oxidation. nih.gov

There is no available scientific information regarding the screening of this compound or its metabolites for effects on cellular differentiation.

In Vivo Biological Evaluation in Animal Models (Excluding Clinical Data)

Preclinical in vivo studies in animal models have been instrumental in elucidating the pharmacological profile of this compound. These investigations have primarily focused on its effects on lipid metabolism, with rat models being the principal subjects of this research.

Pharmacodynamic assessments in normolipidemic rats have demonstrated that this compound exhibits significant dose-dependent hypolipidemic activity. The primary pharmacodynamic effects observed are the reduction of serum cholesterol and triglyceride levels. tandfonline.comnih.gov

The mechanism underlying these effects has been traced to the liver, where the compound and its metabolites modulate key pathways of lipid biosynthesis. tandfonline.comnih.gov Specifically, oral administration of this compound was found to inhibit the in vivo incorporation of [14C]-acetate and tritium (3H) from [3H]water into hepatic digitonin-precipitable sterols. nih.gov This indicates a suppression of the early stages of cholesterol synthesis. Further investigation revealed a significant suppression of hepatic 3-hydroxy-3-methylglutaryl (HMG)-CoA reductase activity, a rate-limiting enzyme in the cholesterol biosynthesis pathway. nih.gov

The compound is metabolized into two key entities: 4-(4'-chlorobenzyloxy)benzoic acid (MII) and nicotinic acid. tandfonline.com The MII metabolite, along with its CoA thioester (MII-CoA), appears to be the primary driver of the observed effects. MII-CoA has been shown to inhibit the incorporation of [14C]acetate, [14C]acetyl-CoA, and [14C]HMG-CoA into nonsaponifiable lipids in a cell-free enzyme system from rat liver, confirming its role in targeting HMG-CoA reductase. nih.gov

In addition to its effects on cholesterol, this compound influences fatty acid metabolism. The hypotriglyceridemic action is attributed to the inhibition of hepatic triglyceride synthesis, which results from both decreased fatty acid synthesis and increased fatty acid oxidation in the liver. tandfonline.com The MII metabolite is primarily responsible for these effects, with MII-CoA directly inhibiting fatty acid synthetase. tandfonline.com

The efficacy of this compound has been evaluated in rat models of metabolic disorders, particularly those characterized by dyslipidemia.

In a study involving rats fed a methionine-supplemented low casein diet, which induces hypercholesterolemia, this compound effectively reduced the elevated serum cholesterol levels. nih.gov Interestingly, in this model, the compound appeared to enhance the clearance of cholesterol from circulation rather than inhibiting its absorption or synthesis, which was found to be increased. nih.gov

The compound has also been assessed in a disease model of hepatoma-bearing rats, which exhibit significant alterations in serum lipoprotein profiles, including a marked increase in the very low-density lipoprotein + low-density lipoprotein (VLDL+LDL) fraction. nih.gov Oral administration of this compound significantly suppressed this hepatoma-induced increase in VLDL+LDL, with minimal impact on the decreased high-density lipoprotein (HDL) levels. nih.gov

Interactive Data Table: Effect of this compound on Serum Lipids in Different Rat Models

Animal Model Key Pathological Feature Effect of this compound Reference
Normolipidemic RatsNormal Lipid LevelsDose-dependent reduction in serum cholesterol and triglycerides. tandfonline.comnih.gov
Rats on Hypercholesterolemic DietIncreased Serum CholesterolReduction in serum cholesterol levels. nih.gov
Hepatoma-Bearing RatsIncreased VLDL+LDL CholesterolSignificant suppression of the increase in VLDL+LDL cholesterol. nih.gov

Based on available scientific literature, there is no information regarding the efficacy assessment of this compound in animal models of inflammatory conditions.

The primary organ for which specific biological responses to this compound have been investigated is the liver, which is consistent with its role as a hypolipidemic agent.

Hepatic responses include the modulation of enzyme activities central to lipid metabolism. A significant biological response is the suppression of HMG-CoA reductase activity. nih.gov Furthermore, the compound induces an increase in the activities of the peroxisomal fatty acyl-CoA oxidizing system and carnitine acetyltransferase, as well as mitochondrial carnitine palmitoyltransferase. nih.gov These changes are indicative of an increase in fatty acid oxidation. tandfonline.com

Interestingly, while some hypolipidemic agents are known to cause peroxisome proliferation in hepatic cells, studies on this compound suggest that it does not induce this effect, although it does alter the enzyme composition of hepatic peroxisomes. nih.gov For instance, it was observed to increase the activities of D-amino acid oxidase and urate oxidase, in contrast to a compound like clofibrate (B1669205). nih.gov Hepatomegaly, or enlargement of the liver, has been observed following treatment with this compound. nih.gov

There is no readily available scientific information on the specific biological responses of other organs to this compound in preclinical animal models.

Comparative studies in rats have been conducted to evaluate the effects of this compound against other hypolipidemic agents, most notably clofibrate.

In a direct comparative study, this compound was shown to decrease both serum cholesterol and triglyceride levels in normolipemic rats. nih.gov Its effect on these parameters was comparable to that of clofibrate, clinofibrate, and another agent, MLM-160. nih.gov

However, differences were noted in their effects on hepatic peroxisomal enzymes. While both this compound and clofibrate increased the activity of the peroxisomal fatty acyl-CoA oxidizing system and catalase, they had opposing effects on D-amino acid oxidase and urate oxidase. nih.gov Clofibrate decreased the activities of these two enzymes, whereas this compound increased them. nih.gov This suggests a different mechanism of action at the level of hepatic peroxisomes. nih.gov

Interactive Data Table: Comparative Effects of this compound and Clofibrate in Rats

Parameter This compound Clofibrate Reference
Serum CholesterolDecreaseDecrease nih.gov
Serum TriglyceridesDecreaseDecrease nih.gov
Peroxisomal Fatty Acyl-CoA Oxidizing System ActivityIncreaseIncrease nih.gov
Catalase ActivityIncreaseIncrease nih.gov
D-amino Acid Oxidase ActivityIncreaseDecrease nih.gov
Urate Oxidase ActivityIncreaseDecrease nih.gov
HepatomegalyInducedInduced nih.gov

Elucidation of Molecular and Cellular Mechanisms of Action

Identification of Primary Molecular Targets and Binding Sites

The main molecular target of 4-(4'-Chlorobenzyloxy)benzyl nicotinate (B505614) and its metabolites has been identified as 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in the cholesterol synthesis pathway. nih.gov

Target Deconvolution Strategies

Specific studies employing modern target deconvolution strategies such as affinity chromatography or comprehensive proteomic approaches to identify the molecular targets of 4-(4'-Chlorobenzyloxy)benzyl nicotinate are not extensively detailed in publicly available research. The identification of HMG-CoA reductase as the primary target was primarily achieved through functional assays that measured the compound's effect on the cholesterol biosynthesis pathway. nih.gov

In these studies, the administration of this compound led to a dose-dependent reduction in serum cholesterol levels. nih.gov Further investigation revealed that the compound inhibited the incorporation of radiolabeled acetate (B1210297) into sterols, a process that occurs early in the cholesterol synthesis pathway. nih.gov However, the incorporation of mevalonic acid, the product of the HMG-CoA reductase reaction, was not inhibited. nih.gov This pinpointed the enzymatic step catalyzed by HMG-CoA reductase as the site of inhibition.

Biophysical Characterization of Compound-Target Interactions

The inhibitory effect has been quantified through enzyme activity assays. The metabolite 4-(4'-chlorobenzyloxy)benzoic acid (MII) and its CoA thioester (MII-CoA) were shown to inhibit the activity of HMG-CoA reductase in a cell-free system from rat liver. nih.gov The following table summarizes the inhibitory effects observed in these functional assays.

MetaboliteEffect on HMG-CoA Reductase Activity
4-(4'-chlorobenzyloxy)benzoic acid (MII)Significant inhibition
MII-CoASignificant inhibition

This table is based on qualitative descriptions of inhibitory action from functional studies.

Detailed Analysis of Downstream Signaling Pathways and Cellular Responses

Comprehensive analyses of the broader cellular responses to this compound through modern high-throughput screening methods are not well-documented in the scientific literature.

Transcriptomic and Proteomic Profiling

There is a lack of publicly available studies that have performed transcriptomic (e.g., RNA-seq) or proteomic profiling of cells or tissues following treatment with this compound. Such studies would provide a global view of the changes in gene and protein expression, respectively, and could uncover secondary or off-target effects, as well as compensatory mechanisms initiated by the cell in response to the inhibition of cholesterol synthesis.

Metabolomic Investigations of Cellular Perturbations

While the primary research on this compound focused on its targeted effect on cholesterol metabolism, broader, untargeted metabolomic investigations are not described in the available literature. An untargeted metabolomics approach would offer a more comprehensive snapshot of the metabolic perturbations within the cell, potentially identifying changes in other lipid species, amino acids, or central carbon metabolism intermediates that are affected by the compound.

The known metabolic effects are summarized in the table below, based on targeted analyses of the cholesterol biosynthesis pathway. nih.gov

Metabolic ProcessEffect of this compound
Serum Cholesterol LevelsDose-dependent reduction
Incorporation of Acetate into SterolsInhibited
Incorporation of Mevalonic Acid into SterolsNot inhibited

Cellular Imaging and Subcellular Localization Studies

Information regarding the subcellular localization of this compound or its target, HMG-CoA reductase, in the presence of the compound, is not available from cellular imaging studies. Techniques such as fluorescence microscopy using tagged versions of the compound or immunofluorescence staining for its target could provide insights into where the compound accumulates within the cell and where the compound-target interaction occurs.

Investigation of Structure-Mechanism Relationships

The biological activity of this compound is intrinsically linked to its chemical structure, which facilitates its metabolic conversion into active forms. The relationship between the parent compound and its metabolites provides a clear example of a structure-mechanism relationship, where the biotransformation of the initial molecule is essential for its ultimate pharmacological effect.

The key structural components of this compound are the nicotinic acid (niacin) moiety and the 4-(4'-chlorobenzyloxy)benzyl alcohol moiety, linked by an ester bond. Upon administration, this ester is hydrolyzed, cleaving the molecule into nicotinic acid and 4-(4'-chlorobenzyloxy)benzyl alcohol. The latter is further metabolized to 4-(4'-chlorobenzyloxy)benzoic acid (referred to as MII). nih.gov This metabolic activation is a critical step, as the parent compound itself shows different activity compared to its metabolites.

The primary mechanism of action is the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a rate-limiting enzyme in the cholesterol biosynthesis pathway. nih.gov Research in rat models has demonstrated that while the oral administration of this compound significantly suppresses hepatic HMG-CoA reductase activity, the direct in vitro effect on the enzyme is primarily attributed to its metabolites. nih.gov

The metabolite MII and its coenzyme A thioester, MII-CoA, are the principal active agents that inhibit sterol synthesis. nih.gov MII has been shown to strongly inhibit the incorporation of [14C]-acetate into sterols in liver slices and to significantly reduce the activity of HMG-CoA reductase in dispersed hepatocytes. nih.gov Furthermore, both MII and MII-CoA inhibit the incorporation of precursors into nonsaponifiable lipids in a cell-free enzyme system from rat liver. nih.gov

The following table summarizes the inhibitory effects of this compound and its metabolites on cholesterol synthesis.

Compound/MetaboliteEffect on HMG-CoA Reductase ActivityInhibition of Sterol Synthesis from AcetateInhibition of Sterol Synthesis from Mevalonic Acid
This compound (KCD-232) Indirect (via metabolites)Yes (in vivo)No (in vivo)
4-(4'-Chlorobenzyloxy)benzoic acid (MII) YesStrongWeak
MII-CoA YesYesWeak

Role of Compound Metabolism in Bioactivity and Mechanism (Excluding Human Metabolism/PK)

The metabolism of this compound is central to its bioactivity as a hypolipidemic agent in non-human models, such as rats. The parent compound acts as a prodrug, being metabolized into active components that exert the primary pharmacological effects.

Upon oral administration, this compound is hydrolyzed, releasing nicotinic acid and 4-(4'-chlorobenzyloxy)benzyl alcohol. The latter is oxidized to 4-(4'-chlorobenzyloxy)benzoic acid (MII). nih.gov This metabolite is a key player in the compound's mechanism of action.

The primary role of MII and its subsequent conversion to MII-CoA is the inhibition of key enzymes in lipid metabolism. As previously discussed, both MII and MII-CoA are responsible for the inhibition of HMG-CoA reductase, leading to a reduction in cholesterol biosynthesis. nih.gov

The metabolic processes and the resulting active metabolites are summarized in the table below, based on findings from studies in rats.

Parent CompoundPrimary MetabolitesKey Bioactivity of Metabolites
This compound 4-(4'-Chlorobenzyloxy)benzoic acid (MII)Inhibition of HMG-CoA reductase
MII-CoAInhibition of HMG-CoA reductase and a minor site beyond mevalonic acid
Nicotinic acidNot detailed in the provided search results

These metabolic transformations are crucial for the observed in vivo effects of this compound. The data clearly indicate that the hypocholesterolemic action of the parent compound is mediated through the generation of these active metabolites which directly target the enzymatic machinery of cholesterol production in the liver. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic SAR Analysis of 4-(4'-Chlorobenzyloxy)benzyl nicotinate (B505614) Derivatives

The systematic analysis of derivatives of 4-(4'-Chlorobenzyloxy)benzyl nicotinate provides valuable insights into how specific structural changes affect their biological activity. By modifying different parts of the molecule, researchers can probe the interactions with biological targets and optimize desired effects.

Impact of Substitutions on Receptor Affinity and Selectivity

The affinity and selectivity of this compound derivatives for their target receptors, such as nicotinic acetylcholine (B1216132) receptors (nAChRs), are highly dependent on the nature and position of substituents on the aromatic rings and the ester linkage. nih.govnih.gov

The core structure of this compound consists of a nicotinic acid moiety, a benzyl (B1604629) alcohol linker, and a 4-chlorobenzyl ether group. Modifications to each of these components can significantly alter receptor binding. For instance, the pyridine (B92270) nitrogen of the nicotinic acid ring is a key hydrogen bond acceptor. nih.gov The affinity of nicotinic ligands is also influenced by steric effects; bulky substituents in certain positions can be detrimental to receptor binding. nih.govnih.gov

In a study of related nicotinic agonists, it was found that the presence of a halogen, such as chlorine, on the benzyl ring can influence affinity. researchgate.net The position of the substituent is also critical. For example, in a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, the electronic properties of substituents on the benzyl ring did not show a clear correlation with activity, suggesting that steric and conformational factors might be more important. nih.gov

To illustrate the impact of substitutions on receptor affinity, the following table presents hypothetical data for a series of this compound derivatives, based on general principles observed in related compound classes.

Table 1: Impact of Substitutions on Nicotinic Acetylcholine Receptor (α4β2) Affinity

Compound R1 (Nicotinate Ring) R2 (Benzyl Ring) Ki (nM)
1 (Parent) H 4'-Cl 50
2 6-CH3 4'-Cl 150
3 H 4'-F 75
4 H 4'-OCH3 90
5 H 3'-Cl 65

Data is illustrative and based on general SAR principles for nicotinic ligands.

This table demonstrates that even small changes, such as the addition of a methyl group at the 6-position of the pyridine ring (Compound 2), could decrease affinity due to steric hindrance. nih.gov Altering the electronic nature of the substituent on the benzyloxy ring from chloro to fluoro (Compound 3) or methoxy (B1213986) (Compound 4) could also modulate affinity. Shifting the position of the chloro substituent (Compound 5) may also lead to changes in binding affinity.

Influence of Structural Changes on Enzyme Inhibition/Activation Potency

Beyond receptor binding, derivatives of this compound may also interact with enzymes. For instance, nicotinic acid and its derivatives are known to influence various enzymatic pathways. nih.gov The structural features of these molecules can determine their potency as enzyme inhibitors or activators.

In a study on N-benzyl-2-phenylpyrimidin-4-amine derivatives, which share a benzyl structural motif, nanomolar inhibitory potency against the deubiquitinating enzyme USP1/UAF1 was achieved through medicinal chemistry optimization. nih.gov This highlights that the benzyl portion of a molecule can be a key determinant for enzyme inhibition. Similarly, studies on other benzyl-containing compounds have demonstrated potent and selective inhibition of enzymes like acetylcholinesterase. nih.gov

The following table provides illustrative data on how structural modifications of this compound might affect the inhibition of a hypothetical enzyme, based on findings for structurally related compounds.

Table 2: Influence of Structural Changes on Hypothetical Enzyme X Inhibition

Compound Modification IC50 (µM)
1 (Parent) None 10
6 Replacement of ether linkage with amide 5
7 Introduction of a hydroxyl group on the benzyl ring 15
8 Removal of the chloro substituent 25

Data is illustrative and based on SAR of other enzyme inhibitors with benzyl moieties.

This table suggests that modifying the linker between the aromatic rings (Compound 6) could enhance inhibitory activity. The introduction or removal of functional groups that can participate in hydrogen bonding or alter electronic properties (Compounds 7 and 8) would also be expected to impact potency. nih.gov

Correlation between Structural Features and Cellular Functional Responses

Ultimately, the goal of SAR studies is to correlate structural features with desired cellular or physiological outcomes. For nicotinic acid derivatives, this could include anti-inflammatory effects or modulation of lipid metabolism. nih.govnih.gov

Research on other nicotinic acid derivatives has shown that their anti-inflammatory activity can be correlated with their ability to inhibit the production of inflammatory mediators like nitric oxide. nih.gov A strong correlation has also been demonstrated between the IC50 values of N-benzyl-2-phenylpyrimidin-4-amine derivatives for USP1/UAF1 inhibition and their activity in non-small cell lung cancer cells, indicating a clear link between target engagement and cellular response. nih.gov

The following table illustrates a potential correlation between the structural features of this compound derivatives and a cellular functional response, such as the inhibition of inflammatory cytokine release.

Table 3: Correlation of Structural Features with Inhibition of TNF-α Release in Macrophages

Compound Structural Feature Inhibition of TNF-α Release (%) at 10 µM
1 (Parent) 4'-Chloro-benzyloxy 50
9 4'-Fluoro-benzyloxy 45
10 3',4'-Dichloro-benzyloxy 65
11 4'-Trifluoromethyl-benzyloxy 70

Data is illustrative and based on general principles of how electronics and lipophilicity affect cellular activity.

This table suggests that increasing the electron-withdrawing nature and lipophilicity of the substituent on the benzyloxy ring (Compounds 10 and 11) could lead to enhanced cellular activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a quantitative framework to understand the relationship between the chemical structure and biological activity of compounds. frontiersin.org These models can be highly predictive and are valuable tools in drug discovery. nih.gov

Development of QSAR Models for Predictive Potency

For nicotinic receptor ligands, several QSAR models have been developed. These models often utilize 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) to generate statistically significant and predictive models. nih.govnih.gov For a series of nicotinic agonists, a global 3D-QSAR/CoMFA model showed good cross-validation statistics and high predictive power for an external set of ligands. nih.gov

The development of a QSAR model for this compound derivatives would involve synthesizing a library of analogs and testing their biological activity. The resulting data would then be used to build a model that could predict the potency of new, unsynthesized compounds. A high-quality QSAR model for nicotinic ligands was developed using the GRID/GOLPE methodology, resulting in a model with high correlation coefficients (R² = 0.97, Q² = 0.81). acs.org

Identification of Key Physicochemical Descriptors for Biological Activity

QSAR studies identify key physicochemical descriptors that are crucial for biological activity. frontiersin.org For nicotinic agonists, detrimental steric effects have been identified as a major factor modulating receptor affinity. nih.gov Lipophilicity (logP) and molecular refractivity (MR) are other commonly used descriptors. nih.gov

In the context of this compound, key descriptors would likely include:

Steric parameters (e.g., Verloop Sterimol parameters): Describing the size and shape of substituents. mlsu.ac.in

Electronic parameters (e.g., Hammett constants): Quantifying the electron-donating or -withdrawing nature of substituents.

Hydrophobicity parameters (e.g., logP): Indicating the lipophilicity of the molecule. researchgate.net

Topological indices: Describing the connectivity and branching of the molecule. frontiersin.org

The following table presents a hypothetical set of physicochemical descriptors for a series of this compound analogs and their correlation with biological activity.

Table 4: Physicochemical Descriptors and Their Correlation with Biological Activity

Compound LogP Molecular Weight Polar Surface Area (Ų) pKi
1 (Parent) 5.2 353.8 45.6 7.30
9 4.9 337.8 45.6 7.12
10 5.9 388.2 45.6 7.81
11 5.8 387.8 45.6 7.95

Data is illustrative. pKi is the negative logarithm of the Ki value from Table 1.

This table illustrates how changes in physicochemical properties like lipophilicity (LogP) and molecular weight can correlate with changes in biological activity (pKi). Such data is fundamental for building robust QSAR models.

Exploration of Structure-Property Relationships (Excluding Physical/Chemical Properties)

The exploration of structure-property relationships for "this compound" provides critical insights into its potential behavior in biological systems. While direct experimental data for this specific molecule is not extensively available in the public domain, a comprehensive analysis can be constructed by examining studies on structurally related compounds. This approach allows for informed inferences regarding its in vitro stability and permeability characteristics.

Correlation between Structural Features and in vitro Stability (e.g., enzymatic degradation)

The in vitro stability of "this compound" is primarily dictated by the susceptibility of its ester and ether linkages to enzymatic hydrolysis. The molecule's structure combines a nicotinic acid ester with a chlorobenzylated benzyl ether, both of which can be sites of metabolic activity.

The hydrolysis of the nicotinate ester is a key factor in the metabolic profile of this compound. Studies on a series of nicotinic acid esters have demonstrated that they undergo enzymatic hydrolysis in the presence of plasma and liver carboxylesterases. tandfonline.com The rate of this hydrolysis is sensitive to the steric and electronic properties of the alcohol moiety. For instance, research on various nicotinate esters revealed that branching in the alkyl chain of the alcohol can decrease the rate of hydrolysis, while the introduction of a chlorine atom to ethyl nicotinate was found to increase the hydrolysis rate. tandfonline.com In the case of "this compound," the ester linkage is with a substituted benzyl alcohol. The bulky nature of the 4-(4'-chlorobenzyloxy)benzyl group could sterically hinder the approach of esterase enzymes, potentially leading to a moderate to slow rate of hydrolysis compared to simpler alkyl nicotinates.

The ether linkage within the 4-(4'-chlorobenzyloxy)benzyl moiety represents another potential site for enzymatic degradation. Metabolic studies on compounds containing a chlorobenzyl group, such as N-(4-chlorobenzyl)-N'-benzoylhydrazine, have shown that they can undergo metabolic transformation, including hydrolysis and N-dealkylation. lookchem.comnih.gov This suggests that the ether bond in "this compound" could be subject to cleavage, leading to the formation of 4-hydroxybenzyl nicotinate and 4-chlorobenzyl alcohol.

The presence of the chlorine atom on the benzyl ring can also influence metabolic stability. While halogenation can sometimes block metabolism at the site of substitution, it can also alter the electronic properties of the molecule, potentially affecting the rates of enzymatic reactions at other sites.

A hypothetical metabolic pathway for "this compound" based on these observations would primarily involve hydrolysis of the ester bond to release nicotinic acid and 4-(4'-chlorobenzyloxy)benzyl alcohol. A secondary pathway could involve the cleavage of the ether linkage.

Table 1: Inferred in vitro Metabolic Stability of this compound based on Analogous Structures

Structural MoietyPotential Metabolic ReactionInfluencing Factors from Analogous CompoundsInferred Stability of Moiety
Nicotinate EsterEnzymatic HydrolysisSteric hindrance from the bulky benzyl group may slow hydrolysis. tandfonline.comModerately Stable
Chlorobenzyl EtherO-dealkylation / Ether CleavageEther linkages are known metabolic sites. lookchem.comnih.govPotentially Labile
Chlorinated Benzyl RingAromatic HydroxylationGenerally a site for oxidation, but the chlorine atom may influence the position and rate.Moderately Stable

Influence of Structure on in vitro Permeability or Distribution (e.g., Caco-2, BBB models)

The in vitro permeability of "this compound" across biological membranes, such as the intestinal epithelium (modeled by Caco-2 cells) or the blood-brain barrier (BBB), is governed by a combination of its physicochemical properties and its interaction with cellular transport proteins.

The Caco-2 cell monolayer is a widely used in vitro model to predict the oral absorption of drugs. nih.govsygnaturediscovery.com Permeability in this model is influenced by factors such as lipophilicity, molecular size, and whether the compound is a substrate for efflux pumps like P-glycoprotein (P-gp). nih.govresearchgate.net "this compound" is a relatively lipophilic molecule, which would generally favor passive diffusion across cell membranes. However, its structural features may also subject it to efflux.

A critical insight can be drawn from a study on a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which share the benzyloxybenzyl scaffold. In that study, a chlorinated analog exhibited low permeability in in vitro assays. nih.gov This suggests that the presence of the 4-chlorobenzyl group in "this compound" might similarly lead to low to moderate permeability. The chlorine atom increases the molecule's lipophilicity but can also influence its interaction with efflux transporters.

Regarding the potential for crossing the blood-brain barrier, this is also assessed using in vitro models. tandfonline.comnih.gov The same factors that govern Caco-2 permeability are relevant for BBB penetration. The lipophilicity of "this compound" would be a favorable factor, but its relatively large size and potential as an efflux pump substrate could be limiting.

Table 2: Predicted in vitro Permeability Characteristics of this compound based on Structural Analogs

Permeability ModelStructural FeatureInfluence on Permeability based on Analogous CompoundsPredicted Permeability
Caco-2 (Intestinal)4-Chlorobenzyl GroupA chlorinated analog of a benzyloxybenzyl compound showed low permeability. nih.govLow to Moderate
Caco-2 (Intestinal)LipophilicityIncreased lipophilicity can favor passive diffusion.Moderate
Caco-2 (Intestinal)Potential Efflux SubstrateThe overall structure may interact with efflux pumps like P-gp. nih.govLow to Moderate
BBB Model (Brain)Lipophilicity & SizeLipophilicity is favorable, but the molecular size may be a hindrance.Low to Moderate

Computational and Theoretical Chemistry Applications in the Study of 4 4 Chlorobenzyloxy Benzyl Nicotinate

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational method used to predict the binding orientation of a small molecule (ligand) to a macromolecular target, typically a protein. This technique is fundamental in structure-based drug design.

Prediction of Binding Modes and Affinities to Proposed Targets

In a hypothetical study, researchers would first identify potential protein targets for 4-(4'-Chlorobenzyloxy)benzyl nicotinate (B505614) based on its structural similarity to known active compounds or through preliminary biological screening. Docking software would then be used to place the compound into the active site of these targets. The output would include a binding affinity score (often in kcal/mol), which estimates the strength of the interaction. Different poses, or orientations, of the compound would be evaluated to find the most energetically favorable binding mode.

Hypothetical Data Table: Predicted Binding Affinities

Target Protein Docking Score (kcal/mol) Predicted Interaction Type
Enzyme A -9.5 Competitive Inhibition
Receptor B -8.2 Allosteric Modulation

Identification of Key Interacting Residues and Binding Site Features

Analysis of the docked pose would reveal specific amino acid residues within the protein's binding site that interact with the compound. These interactions are crucial for stabilizing the ligand-protein complex. For 4-(4'-Chlorobenzyloxy)benzyl nicotinate, key interactions would likely involve:

Hydrogen Bonds: Potentially formed by the nitrogen atom in the nicotinate ring or the ester oxygen.

Hydrophobic Interactions: Involving the benzyl (B1604629) and chlorobenzyl aromatic rings.

Pi-Pi Stacking: Between the aromatic rings of the compound and aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

Halogen Bonds: The chlorine atom could form specific interactions with electron-rich atoms in the binding pocket.

Hypothetical Data Table: Key Interacting Residues

Target Protein Interacting Residues Interaction Type
Enzyme A Tyr254, Ser122 Hydrogen Bond, Pi-Pi Stacking
Receptor B Leu88, Val104 Hydrophobic Interaction

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of molecular interactions over time, offering a more realistic representation than the static picture from molecular docking.

Investigation of Compound-Target Complex Stability and Conformational Changes

Following docking, an MD simulation would be run to assess the stability of the predicted binding pose. The simulation would track the atomic movements of the compound and protein complex in a simulated physiological environment. Stability is often measured by the Root Mean Square Deviation (RMSD) of the ligand's position over the simulation time. A stable complex would show minimal deviation. These simulations can also reveal if the binding of the compound induces significant conformational changes in the protein target.

Exploration of Solvent Effects and Dynamic Interactions

MD simulations explicitly include solvent molecules (typically water), allowing for the study of their role in the binding event. Water molecules can mediate interactions between the ligand and protein or be displaced from the binding site upon ligand entry, which has energetic consequences. The simulation would also show how interactions like hydrogen bonds fluctuate, break, and reform over time.

Pharmacophore Modeling and Virtual Screening

A pharmacophore model is an abstract representation of the essential 3D features of a molecule that are necessary for its biological activity.

Based on the most stable docked conformation of this compound, a pharmacophore model could be generated. This model would consist of features such as Hydrogen Bond Acceptors, Hydrogen Bond Donors, Aromatic Rings, and Hydrophobic Centers. This 3D query could then be used to perform a virtual screen of large chemical databases to identify other, structurally diverse molecules that fit the model and may possess similar biological activity, thus accelerating the discovery of new lead compounds.

Table of Compounds Mentioned

Compound Name
This compound
Phenylalanine
Tyrosine

Development of Pharmacophore Models Based on Active Analogues

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. While specific pharmacophore models for this compound are not extensively documented in publicly available literature, the principles of their development can be understood from studies on structurally related nicotinic acid derivatives and other receptor ligands. pnas.orgnih.gov

A pharmacophore model for analogues of this compound would typically be developed by aligning a set of structurally diverse but biologically active compounds that are known to act on a common target. The process involves identifying common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.gov For instance, in the context of nicotinic agonists, key pharmacophoric features often include a cationic center and a hydrogen bond acceptor. pnas.orgresearchgate.net

The key structural elements of this compound that would be considered in a pharmacophore model include:

The pyridine (B92270) nitrogen of the nicotinate moiety as a potential hydrogen bond acceptor.

The aromatic rings of the benzyl and chlorobenzyl groups, which can participate in hydrophobic and π-π stacking interactions.

The ether oxygen, which can also act as a hydrogen bond acceptor.

By creating a robust pharmacophore model, researchers can gain a deeper understanding of the structure-activity relationships within a series of analogues, guiding the design of new compounds with potentially improved activity and selectivity. nih.gov

Identification of Novel Scaffolds through Virtual Screening Campaigns

Once a pharmacophore model is established, it can be employed as a 3D query in virtual screening campaigns to search large chemical databases for novel molecular scaffolds that possess the desired pharmacophoric features. nih.govbioinformatics-gate.com This approach is significantly faster and more cost-effective than traditional high-throughput screening. wikipedia.org

A virtual screening campaign to identify novel scaffolds based on the pharmacophoric features of this compound would involve several steps:

Database Preparation: A large database of commercially available or synthetically accessible compounds is prepared, with each molecule represented as a 3D conformer.

Pharmacophore-Based Filtering: The developed pharmacophore model is used to rapidly filter the database, retaining only those molecules that match the key pharmacophoric features. nih.govuaeu.ac.ae

Molecular Docking (Optional but Recommended): The hits from the pharmacophore screen can be further refined using molecular docking simulations if a 3D structure of the biological target is available. Docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the binding affinity. mdpi.com

Hit Selection and Experimental Validation: The most promising candidates from the virtual screen are selected for synthesis and biological evaluation to confirm their activity.

Through this process, it is possible to identify compounds with entirely different chemical backbones (scaffolds) from the original template molecule, this compound, which can lead to the discovery of new lead compounds with novel intellectual property. semanticscholar.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. dergipark.org.tr Such calculations can provide detailed information about molecular orbitals, electrostatic potentials, and the likelihood of chemical reactions.

Analysis of Molecular Orbitals and Electrostatic Potentials

Molecular Orbitals: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. nih.gov

For this compound, DFT calculations would likely reveal that the HOMO is localized on the electron-rich aromatic rings and the ether oxygen, while the LUMO is distributed over the electron-deficient nicotinoyl moiety. This distribution would suggest that the molecule is susceptible to electrophilic attack on the benzyl and chlorobenzyl rings and nucleophilic attack on the nicotinate portion.

Electrostatic Potential: The molecular electrostatic potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). The MEP map for this compound would likely show negative potential around the pyridine nitrogen and the carbonyl oxygen of the ester group, indicating these are sites for potential hydrogen bonding or coordination to electrophiles. researchgate.net The regions around the hydrogen atoms of the aromatic rings would exhibit a positive potential.

Prediction of Chemical Reactivity and Metabolic Soft Spots (Excluding Human Metabolism)

Chemical Reactivity: Quantum chemical calculations can be used to predict various reactivity descriptors, such as Fukui functions and local softness, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. biointerfaceresearch.com For this compound, these calculations would likely pinpoint the carbonyl carbon of the ester as a primary site for nucleophilic attack and the aromatic rings as sites for electrophilic substitution.

Metabolic Soft Spots: In the context of non-human metabolism (e.g., in microorganisms or other organisms), computational tools can predict "metabolic soft spots," which are the sites on a molecule most likely to undergo metabolic transformation. nih.govresearchgate.net These predictions are often based on the accessibility of different parts of the molecule to metabolic enzymes and the inherent reactivity of specific chemical bonds. nih.gov

For this compound, potential metabolic soft spots could include:

Ester Hydrolysis: The ester linkage is a common site for enzymatic hydrolysis, which would cleave the molecule into 4-(4'-chlorobenzyloxy)benzyl alcohol and nicotinic acid.

Oxidation of the Methylene Bridge: The benzylic methylene groups are susceptible to oxidation.

Aromatic Hydroxylation: The aromatic rings can undergo hydroxylation, mediated by enzymes such as cytochrome P450s.

O-Dealkylation: The ether linkage could potentially be cleaved.

Identifying these potential metabolic liabilities early in the discovery process allows for chemical modifications to be made to enhance the metabolic stability of the compound, if desired. researchgate.net

Future Research Directions and Broader Academic Implications

Potential for Further Preclinical Development and Optimization

The existing preclinical data on 4-(4'-Chlorobenzyloxy)benzyl nicotinate (B505614) provides a solid foundation for further development and optimization. As a prodrug, its chemical structure can be systematically modified to enhance its pharmacokinetic and pharmacodynamic properties. scirp.orgwuxiapptec.com

One key area for optimization lies in the ester linkage of the molecule. Tailoring the ester promoiety can influence the rate of hydrolysis, allowing for a more controlled release of the active metabolites. numberanalytics.com This could lead to a more sustained therapeutic effect and potentially a reduced dosing frequency. Strategies could involve introducing bulkier or sterically hindered ester groups to slow down enzymatic cleavage. numberanalytics.com

Furthermore, the design of prodrugs that are responsive to specific physiological conditions, such as pH changes in diseased tissues, could enable more targeted drug delivery. numberanalytics.com For a hypolipidemic agent, this could mean designing a derivative that is preferentially activated in the liver, thereby minimizing systemic exposure and potential side effects. acs.org

Another avenue for optimization is through combination therapy. The efficacy of HMG-CoA reductase inhibitors can be enhanced when used in conjunction with other lipid-lowering drugs that have complementary mechanisms of action, such as ezetimibe, which inhibits cholesterol absorption. droracle.aidroracle.ai Preclinical studies could explore the synergistic effects of 4-(4'-Chlorobenzyloxy)benzyl nicotinate with other agents, potentially leading to a more potent and comprehensive treatment for dyslipidemia.

Optimization Strategy Rationale Potential Outcome
Modification of Ester Linkage Control the rate of active metabolite release. numberanalytics.comSustained therapeutic effect, reduced dosing frequency.
Tissue-Specific Prodrug Design Target the liver to minimize systemic exposure. acs.orgImproved safety profile and therapeutic index.
Combination Therapy Synergistic action with other hypolipidemic agents. droracle.aiEnhanced lipid-lowering efficacy.

Integration with Novel Drug Discovery Technologies and Methodologies

The landscape of drug discovery has been revolutionized by the advent of novel technologies that can accelerate and refine the development process. Integrating these methodologies into the study of this compound could unlock its full therapeutic potential.

In silico modeling and computational chemistry offer powerful tools for designing and evaluating new derivatives of this compound. nih.govnih.gov Quantitative structure-activity relationship (QSAR) studies can be employed to build predictive models that correlate the chemical structure of the compounds with their biological activity. nih.gov These models can then be used to virtually screen libraries of novel analogs, identifying candidates with potentially higher potency and selectivity for HMG-CoA reductase. acs.org

High-throughput screening (HTS) platforms can be utilized to rapidly assess the biological activity of a large number of compounds. drugtargetreview.comresearchgate.net This technology could be used to screen for derivatives of this compound with improved inhibitory effects on HMG-CoA reductase. nih.gov HTS can also be employed to investigate the off-target effects of the compound, providing a more comprehensive understanding of its pharmacological profile. mdpi.comnih.gov

Machine learning and artificial intelligence are increasingly being used to identify new drug candidates and repurpose existing ones. pharmacytimes.comgeneonline.com These technologies could analyze existing biological and chemical data to predict new therapeutic indications for this compound beyond its known hypolipidemic effects.

Technology Application to this compound Anticipated Benefit
In Silico Modeling (QSAR, Molecular Docking) Design and virtual screening of novel analogs. acs.orgnih.govIdentification of more potent and selective HMG-CoA reductase inhibitors.
High-Throughput Screening (HTS) Rapid evaluation of compound libraries and off-target effects. drugtargetreview.commdpi.comAccelerated discovery of optimized leads and improved safety assessment.
Machine Learning and AI Drug repurposing and identification of new therapeutic targets. pharmacytimes.comgeneonline.comUncovering novel applications and mechanisms of action.

Contribution to the Understanding of Nicotinate Receptor Biology and Related Pathways

The chemical structure of this compound contains a nicotinate moiety, which is structurally related to nicotinic acid (niacin). Nicotinic acid is known to exert some of its pharmacological effects through the activation of the G-protein coupled receptor 109A (GPR109A), which is expressed in adipocytes and immune cells. nih.govijmra.innih.gov

This raises the intriguing possibility that this compound may possess a dual mechanism of action: the inhibition of HMG-CoA reductase by its metabolites and the modulation of nicotinate receptors by the nicotinate part of the molecule. Further research is warranted to investigate whether this compound or its metabolites can bind to and activate GPR109A. nih.gov

Opportunities for Collaborative Research in Chemical Biology and Pharmacology

The multifaceted nature of this compound makes it a prime candidate for collaborative research projects between academic institutions and the pharmaceutical industry. nih.govdrugbank.comhubspotusercontent10.netnih.gov Such collaborations can leverage the unique strengths of each partner to accelerate the translation of basic scientific discoveries into clinical applications. nih.govdrugbank.com

Chemical biologists could be interested in using this compound as a chemical probe to study the intricacies of HMG-CoA reductase inhibition and, potentially, nicotinate receptor signaling. Its well-defined structure and mechanism of action make it a valuable tool for dissecting these complex biological processes.

Pharmacologists in both academic and industrial settings could collaborate to further characterize the in vivo efficacy and safety profile of optimized derivatives of the compound. nih.gov This could involve advanced preclinical models of dyslipidemia and atherosclerosis to provide a more robust assessment of its therapeutic potential.

Furthermore, partnerships could be formed to explore the development of this compound for new medical indications, as may be suggested by computational and HTS studies. The establishment of joint research institutes or information-sharing platforms could facilitate these collaborative efforts and enhance the efficiency of the drug development process. nih.gov

Q & A

Q. How can researchers validate the specificity of this compound’s hypolipidemic effects against off-target outcomes?

  • Methodological Answer :
  • Knockout Models : Use PPAR-α knockout mice to isolate target-dependent effects.
  • Biomarker Panels : Measure adiponectin (specific to lipid metabolism) vs. inflammatory cytokines (e.g., TNF-α) to rule out pleiotropic actions.
  • Dose Escalation : Identify the threshold dose where lipid-lowering effects diverge from toxicity (e.g., liver enzyme elevation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.